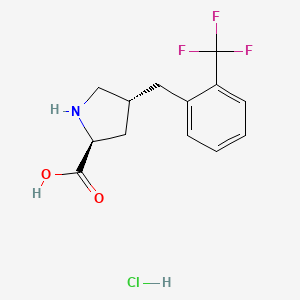

(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C6H9ClF3NO2 . It is a derivative of pyrrolidine, a cyclic amine, with a trifluoromethyl group attached to the benzyl group .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C13H14F3NO2/c14-13(15,16)10-4-2-1-3-9(10)5-8-6-11(12(18)19)17-7-8/h1-4,8,11,17H,5-7H2,(H,18,19)/t8-,11+/m1/s1 . This indicates that the molecule has a chiral center at the 2-position of the pyrrolidine ring, and the configuration is (2S,4R) .Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 273.25 . The compound should be stored at 2-8°C .Scientific Research Applications

Neuraminidase Inhibition for Influenza Treatment

One notable application involves the design, synthesis, and structural analysis of influenza neuraminidase inhibitors. A study described the discovery of a potent inhibitor, highlighting its synthesis process and the interaction of its components with the enzyme's active site. This research showcases the compound's potential in the development of antiviral drugs (Wang et al., 2001).

Synthesis of Conformationally Restricted Analogs

Another research focused on the synthesis of conformationally restricted analogs of pregabalin, a medication used to treat epilepsy and neuropathic pain. The study detailed the stereoselective alkylation process to produce these analogs, showcasing the compound's role in creating new therapeutic agents (Galeazzi et al., 2003).

Development of Cholinesterase Inhibitors

Further, it has been utilized in the development of cholinesterase inhibitors for potential treatment of Alzheimer's disease. A study synthesized a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing their in vitro ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial in Alzheimer's disease management (Pizova et al., 2017).

Hydrogen-Bonded Network Analysis

Moreover, the crystal structure of related compounds has been studied for their hydrogen-bonding capabilities, providing insights into the molecular arrangements that could be beneficial for designing more efficient pharmaceuticals. For example, the structure of N-tosyl-L-proline benzene hemisolvate revealed a hydrogen-bonded carboxylic acid dimer with symmetrically disordered H atoms, indicating the importance of these structures in molecular recognition and drug design (Wojnarska et al., 2019).

Lanthanide-based Coordination Polymers

Research into lanthanide-based coordination polymers assembled from derivatives of carboxylic acids, including those similar to the compound , explores their synthesis, crystal structures, and photophysical properties. This research highlights the potential applications of these materials in luminescent devices and sensors (Sivakumar et al., 2011).

Mechanism of Action

properties

IUPAC Name |

(2S,4R)-4-[[2-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-2-1-3-9(10)5-8-6-11(12(18)19)17-7-8;/h1-4,8,11,17H,5-7H2,(H,18,19);1H/t8-,11+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSNHISKGFEKAG-NINOIYOQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376039 |

Source

|

| Record name | (4R)-4-{[2-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-4-(2-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride | |

CAS RN |

1049743-22-7 |

Source

|

| Record name | (4R)-4-{[2-(Trifluoromethyl)phenyl]methyl}-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.